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molecular formula C9H11NO2 B194977 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione CAS No. 5057-12-5

3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione

Cat. No. B194977
M. Wt: 165.19 g/mol
InChI Key: KNRFNTVMEIIKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05068334

Procedure details

5.00 g (0.675 mol) of 1-amino-cyclohexen-3-one and 65.65 g (1.35×0.675 mol) of acrylic acid are stirred for 3 hours under nitrogen in an oil bath heated to 180° C. The mixture is cooled and recrystallised from 1000 ml of methanol.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
65.65 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.[C:9](O)(=[O:12])[CH:10]=[CH2:11]>>[NH:1]1[C:2]2[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[C:3]=2[CH2:11][CH2:10][C:9]1=[O:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC(CCC1)=O
Name
Quantity
65.65 g
Type
reactant
Smiles
C(C=C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
recrystallised from 1000 ml of methanol

Outcomes

Product
Name
Type
Smiles
N1C(CCC=2C(CCCC12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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